molecular formula C20H24N2O3 B2906854 N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide CAS No. 950647-90-2

N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide

Cat. No.: B2906854
CAS No.: 950647-90-2
M. Wt: 340.423
InChI Key: PERDJQAREKLBPR-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with a phenyl group and a 4-methoxyphenethyl group, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide typically involves the reaction of 4-methoxyphenethylamine with 2-phenylmorpholine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenethyl-2-phenylmorpholine-4-carboxamide.

    Reduction: Formation of N-(4-methoxyphenethyl)-2-phenylmorpholine-4-amine.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenethyl)-3-phenylmorpholine-4-carboxamide
  • N-(4-hydroxyphenethyl)-2-phenylmorpholine-4-carboxamide
  • N-(4-methoxyphenethyl)-2-phenylpiperidine-4-carboxamide

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and therapeutic potential .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-9-7-16(8-10-18)11-12-21-20(23)22-13-14-25-19(15-22)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERDJQAREKLBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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